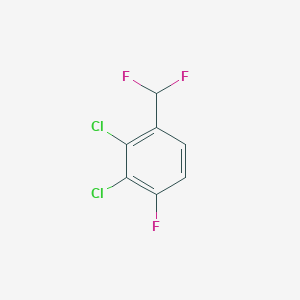

2,3-Dichloro-4-fluorobenzodifluoride

Description

Properties

IUPAC Name |

2,3-dichloro-1-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVUPPLXMAMTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dichloro-4-fluorobenzodifluoride CAS 1804514-36-0 properties

This is an in-depth technical guide on 2,3-Dichloro-4-fluorobenzodifluoride (CAS 1804514-36-0) , structured for researchers and drug development professionals.

Advanced Fluorinated Building Block for Agrochemical & Pharmaceutical Synthesis

Executive Summary

2,3-Dichloro-4-fluorobenzodifluoride (CAS 1804514-36-0) represents a specialized class of polyhalogenated aromatic intermediates critical to the development of next-generation agrochemicals and pharmaceuticals. Characterized by a unique substitution pattern—incorporating a difluoromethyl (-CHF

Its primary utility lies in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and advanced pyrethroid insecticides , where the difluoromethyl moiety enhances metabolic stability and membrane permeability without compromising binding affinity. This guide details its physicochemical properties, synthesis methodologies, and strategic applications in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

The structural integrity of CAS 1804514-36-0 is defined by the precise positioning of electron-withdrawing groups, which modulate the acidity of the benzylic proton and the overall lipophilicity of the molecule.

| Property | Data |

| CAS Number | 1804514-36-0 |

| IUPAC Name | 2,3-Dichloro-1-(difluoromethyl)-4-fluorobenzene |

| Synonyms | 2,3-Dichloro-4-fluorobenzal fluoride; 1-(Difluoromethyl)-2,3-dichloro-4-fluorobenzene |

| Molecular Formula | C |

| Molecular Weight | 215.00 g/mol |

| SMILES | FC(F)c1ccc(F)c(Cl)c1Cl |

| InChI Key | Derived from structure |

Structural Significance

-

Difluoromethyl Group (-CHF

): Acts as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups while resisting oxidative metabolism (e.g., by Cytochrome P450 enzymes). -

Vicinal Dichloro- Motif (2,3-Cl

): Induces a twisted conformation in biaryl systems due to steric hindrance, often critical for locking active conformations in enzyme binding pockets. -

Para-Fluoro Substituent (4-F): Blocks metabolic blocking at the para-position, preventing hydroxylation and extending the half-life of the final active ingredient (AI).

Physicochemical Properties

Note: As a specialized intermediate, some values are predicted based on structural analogs (e.g., 2,3-dichlorobenzotrifluoride).

| Parameter | Value / Range | Relevance |

| Physical State | Colorless to pale yellow liquid | Handling & Dosing |

| Boiling Point | ~200–210 °C (at 760 mmHg) | Distillation Purification |

| Density | ~1.52 g/cm³ | Process Engineering |

| LogP (Predicted) | 3.8 – 4.2 | Lipophilicity / Membrane Permeability |

| Vapor Pressure | Low (< 0.1 mmHg at 20°C) | Volatility Management |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Extraction Protocols |

Synthesis & Manufacturing Methodologies

The synthesis of CAS 1804514-36-0 typically follows two primary routes depending on scale and available starting materials. The Deoxofluorination Route is preferred for laboratory precision, while the Radical Chlorination/Halex Route is scalable for industrial production.

Route A: Deoxofluorination of 2,3-Dichloro-4-fluorobenzaldehyde

This method offers high selectivity and mild conditions, utilizing nucleophilic fluorinating agents to convert the aldehyde directly to the difluoromethyl group.

-

Starting Material: 2,3-Dichloro-4-fluorobenzaldehyde.

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

-

Conditions: DCM solvent, 0°C to RT, inert atmosphere (N

). -

Mechanism: The oxygen of the carbonyl attacks the sulfur center, followed by fluoride displacement to form the gem-difluoro linkage.

Route B: Radical Chlorination & Fluorine Exchange (Industrial)

Suitable for bulk manufacturing, this route utilizes cheaper reagents but requires careful control of radical propagation.

-

Precursor: 2,3-Dichloro-4-fluorotoluene.

-

Step 1 (Radical Chlorination): Reaction with Cl

gas under UV light or with radical initiators (AIBN) to form 2,3-dichloro-4-fluorobenzal chloride (-CHCl -

Step 2 (Halogen Exchange - Halex): Reaction with anhydrous HF or KF in a polar aprotic solvent (Sulfolane) with a phase transfer catalyst (18-crown-6 or TBAI).

Synthesis Workflow Diagram

Figure 1: Dual pathways for synthesis. Route A (Green) is preferred for R&D; Route B (Blue/Red) is preferred for scale-up.

Applications in Drug & Agrochemical Design

The difluoromethyl (-CHF

Bioisosterism & Metabolic Stability

-

Lipophilic Hydrogen Bond Donor: The C-H bond in -CHF

is polarized by the two fluorine atoms, allowing it to act as a weak H-bond donor (similar to -OH or -SH) but with significantly higher lipophilicity. This improves blood-brain barrier (BBB) penetration in CNS drugs and cuticle penetration in agrochemicals. -

Metabolic Blocking: The strength of the C-F bond (~116 kcal/mol) renders the position resistant to metabolic attack. In CAS 1804514-36-0, the combination of the 4-Fluoro and 1-Difluoromethyl groups effectively "armors" the benzene ring against oxidative degradation.

Target Classes

-

SDHI Fungicides: Used as a building block for carboxamide fungicides where the phenyl ring docks into the hydrophobic pocket of the succinate dehydrogenase enzyme (Complex II).

-

Pyrethroids: The polyhalogenated benzyl moiety mimics the alcohol component of pyrethroid esters, providing enhanced stability against esterases in resistant insect populations.

Bioisostere Logic Diagram

Figure 2: Strategic replacement of polar groups with -CHF2 to optimize pharmacokinetics.

Handling, Safety & Storage

Signal Word: WARNING

Hazard Statements (GHS)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (min 0.11mm thickness), safety goggles, and lab coat.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may deprotonate the -CHF

group, leading to decomposition).

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis of the C-F bonds over extended periods.

-

Container: Teflon (PTFE) or HDPE containers are preferred over glass for long-term storage if trace HF generation is suspected.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Fujiwara, T., & O'Hagan, D. (2014). Successful Fluorine-Containing Herbicide Agrochemicals. Journal of Fluorine Chemistry. Link

-

Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link

-

PubChem Compound Summary. (2023). 2,3-Dichloro-1-(difluoromethyl)-4-fluorobenzene (CAS 1804514-36-0). National Center for Biotechnology Information. Link

Sources

Introduction: Navigating the Safety Profile of a Novel Compound

An In-depth Technical Guide to the Safe Handling of 2,3-Dichloro-4-fluorobenzodifluoride and Related Halogenated Aromatics

In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities for which comprehensive safety data is not yet established. 2,3-Dichloro-4-fluorobenzodifluoride presents such a case. The name itself is non-standard; the most chemically plausible interpretation for "benzodifluoride" in this context is a difluoromethyl group [-CHF2] attached to the benzene ring. This would correspond to 2,3-dichloro-1-(difluoromethyl)-4-fluorobenzene (CAS No. 147754-36-7) .

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this guide has been synthesized from the safety profiles of structurally analogous halogenated aromatic compounds. The principles and protocols outlined herein are based on established best practices for handling chlorinated and fluorinated benzene derivatives, providing a robust framework for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of the potential hazards and the causality behind recommended safety procedures.

Hazard Identification and GHS Classification: A Predictive Analysis

Based on the hazard classifications of similar compounds like dichlorofluorobenzenes and dichlorobenzotrifluorides, we can anticipate a GHS classification for 2,3-Dichloro-4-fluorobenzodifluoride.[1][2][3][4] The presence of multiple halogen substituents on an aromatic ring typically imparts moderate to high toxicity and environmental persistence.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids |

ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Warning / Danger | H225/H227: Highly flammable or Combustible liquid and vapor.[1] |

| Acute Toxicity (Oral/Dermal) | Warning / Danger | H301/H302: Toxic or Harmful if swallowed.[2][4][5][6] H310: Fatal in contact with skin.[5][6] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[2][4] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[2][4] | |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[4] | |

| Hazardous to the Aquatic Environment | Warning | H410: Very toxic to aquatic life with long-lasting effects.[4] |

Toxicological Profile and Routes of Exposure

The toxicological properties of halogenated aromatics are primarily driven by their reactivity and ability to penetrate biological membranes. Researchers must assume this compound presents significant health risks until proven otherwise.

-

Inhalation : Vapors may cause respiratory tract irritation.[4] In a laboratory setting, the primary engineering control must be a certified chemical fume hood to prevent vapor inhalation.[7]

-

Skin (Dermal) Contact : This is a critical route of exposure. Halogenated solvents can defat the skin, leading to irritation, and can be absorbed systemically.[6] Chronic exposure may lead to more severe health effects. Therefore, selecting the correct personal protective equipment (PPE) is not merely a recommendation but a necessity.

-

Eye Contact : Direct contact with the liquid or its vapors will likely cause serious eye irritation or damage.[2][4] Appropriate eye protection is mandatory.

-

Ingestion : Ingestion is likely to be harmful or toxic.[2][4] Strict prohibition of eating, drinking, or smoking in laboratory areas is a fundamental safety rule to prevent accidental ingestion.[2][6][8]

Laboratory Handling and Engineering Controls

A proactive approach to containment is the cornerstone of safely handling this compound.

Primary Engineering Control: The Chemical Fume Hood All manipulations of 2,3-Dichloro-4-fluorobenzodifluoride, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[7][9] This is non-negotiable. The rationale is to maintain an inward airflow that prevents volatile vapors from entering the laboratory atmosphere and the user's breathing zone.

Personal Protective Equipment (PPE) - A Self-Validating System The selection of PPE must be based on a thorough risk assessment.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale and Best Practices |

| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for tears or holes before each use. Use proper removal techniques to avoid skin contact with the contaminated outer surface. Dispose of contaminated gloves as hazardous waste.[1] |

| Eyes/Face | Safety goggles with side shields or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield should be used when there is a significant splash risk.[10] |

| Body | Flame-resistant laboratory coat. | A lab coat protects the skin and personal clothing from minor splashes. Ensure it is fully buttoned.[10] Long-sleeved clothing is recommended.[11] |

| Respiratory | None required with proper fume hood use. | A respirator may be necessary only in the event of a major spill or failure of engineering controls, and its use requires specialized training and fit-testing.[12] |

Chemical Storage and Incompatibility

Proper storage is critical for preventing accidents and maintaining the chemical's integrity.

-

Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7][13] The storage area should be secured and accessible only to authorized personnel.

-

Containers : Keep the container tightly closed to prevent the escape of vapors.[1][14] Ensure the original manufacturer's label remains intact and legible.

-

Segregation : Chemical segregation is vital to prevent dangerous reactions.

Table 3: Known Incompatibilities for Halogenated Compounds

| Incompatible Material | Reason for Incompatibility |

| Strong Oxidizing Agents | Can cause violent reactions, leading to fire or explosion.[2][3] |

| Strong Bases | May cause decomposition or vigorous reactions.[2][3] |

| Reactive Metals (e.g., Na, K, Mg) | Can lead to explosive reactions. |

Fire and Explosion Hazards

While some halogenated compounds have low flammability, many are classified as combustible or flammable liquids.[1][3][11]

-

Extinguishing Media : Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][7] Do not use a direct water jet, as it may spread the fire.[6]

-

Hazardous Decomposition Products : In a fire, toxic and corrosive gases will be produced. The primary concern is the release of:

-

Firefighting Protocol : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these toxic fumes.[3][7][8]

Accidental Release and Spill Management

A clear, rehearsed spill response plan is essential. The complexity of the response depends on the scale of the spill.[15][16]

Workflow for Spill Response

Caption: Workflow for chemical spill response.

Detailed Spill Cleanup Protocol (Minor Spills)

-

Ensure Proper Ventilation : Work only with adequate ventilation, preferably within a fume hood.[7]

-

Wear Appropriate PPE : At a minimum, this includes a lab coat, safety goggles, and double-layered chemically resistant gloves.

-

Contain the Spill : Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to dike the spill and prevent it from spreading.[17]

-

Absorb and Collect : Carefully scoop the absorbent material into a designated, sealable, and chemically compatible container (e.g., a polyethylene pail).[12][15]

-

Decontaminate : Clean the spill area with soap and water or an appropriate solvent, and collect the cleaning materials as hazardous waste.[12][15]

-

Disposal : Seal and label the waste container as "Spill Debris containing 2,3-Dichloro-4-fluorobenzodifluoride." Dispose of it through your institution's hazardous waste management program.[2][12]

First-Aid Measures: Immediate Response to Exposure

In the event of an exposure, immediate and correct action can significantly mitigate harm.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or if the exposure was significant.[1][2][12] |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][8] |

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Waste Characterization : The waste is likely to be classified as both a hazardous chemical waste and potentially an environmental hazard.

-

Disposal Method : Do not dispose of down the drain or in regular trash.[8] The preferred method of disposal is incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[18]

-

Procedure : Collect waste in a properly labeled, sealed, and compatible container. Follow all local, state, and federal regulations for hazardous waste disposal, and coordinate with your institution's Environmental Health & Safety (EHS) office.[2][17]

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2023). Thermo Fisher Scientific.

- Safety d

- Emergency and Spill Response Procedures - Auburn University.Auburn University.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- Safety d

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- Chemical Spill Procedures - Princeton EHS.Princeton University.

- Chemical Spill Procedures - University of Toronto EHS.University of Toronto.

- Safety Data Sheet - Matrix Scientific.

- Procedure for Chemical Spills - Ajman University.Ajman University.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Chem Service. (2016). Chem Service.

- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2018). Santa Cruz Biotechnology.

- Chemical Safety Data Sheet MSDS / SDS - 3,4-Dichlorobenzotrifluoride. (2025). ChemicalBook.

- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.

- chemical handling and storage section 6.University of Toronto Scarborough.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. cpachem.com [cpachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. download.basf.com [download.basf.com]

- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cws.auburn.edu [cws.auburn.edu]

- 16. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 18. chemicalbook.com [chemicalbook.com]

difference between 2,3-dichloro-4-fluorobenzodifluoride and benzotrifluoride

Comparative Analysis, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This guide provides a definitive technical comparison between Benzotrifluoride (BTF) and 2,3-dichloro-4-fluorobenzodifluoride (DCF-BDF) . While both compounds share a fluorinated benzylic core, they occupy distinct functional niches in chemical R&D.[1]

-

Benzotrifluoride is a thermodynamically stable, bulk solvent and general building block characterized by the chemically inert trifluoromethyl (

) group. -

2,3-dichloro-4-fluorobenzodifluoride is a highly functionalized, reactive intermediate. Its value lies in the difluoromethyl (

) moiety—a lipophilic hydrogen bond donor—and its specific halogen substitution pattern, which primes the molecule for regioselective Nucleophilic Aromatic Substitution (

This document details the physicochemical divergence, synthesis protocols, and validation workflows for utilizing DCF-BDF in high-value scaffold construction.

Structural & Physicochemical Divergence

The core difference lies in the fluorination level of the benzylic carbon and the electronic activation of the aromatic ring.

Comparative Data Table

| Feature | Benzotrifluoride (BTF) | 2,3-Dichloro-4-fluorobenzodifluoride |

| CAS Registry | 98-08-8 | 1804514-36-0 |

| Structure | ||

| Benzylic Moiety | Trifluoromethyl ( | Difluoromethyl ( |

| H-Bond Capability | None (Hydrophobic) | Weak Donor (C-H |

| Lipophilicity ( | ~2.8 (High) | ~3.1 (Modulated by dipole) |

| Ring Reactivity | Deactivated (Meta-directing) | Activated at C4 (Ortho-Cl effect) |

| Primary Role | Solvent / Robust Intermediate | Late-Stage Scaffold / Bioisostere |

The "Bioisostere" Effect

The

Figure 1: Functional divergence between the inert trifluoromethyl group and the bioactive difluoromethyl scaffold.

Synthesis Protocols

While BTF is produced on a kiloton scale via radical chlorination of toluene followed by Swarts fluorination, 2,3-dichloro-4-fluorobenzodifluoride requires precision synthesis to prevent over-fluorination or ring chlorination.

Laboratory Scale Synthesis (Deoxo-Fluor Method)

Rationale: This method avoids harsh conditions (HF gas) and provides high selectivity for the aldehyde-to-difluoromethyl transformation.

Reagents:

-

Precursor: 2,3-dichloro-4-fluorobenzaldehyde (CAS: 1193268-00-0)

-

Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Solvent: Anhydrous DCM (Dichloromethane)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Dissolution: Charge flask with 2,3-dichloro-4-fluorobenzaldehyde (10.0 mmol) and anhydrous DCM (50 mL). Cool to 0°C.

-

Addition: Add Deoxo-Fluor (12.0 mmol, 1.2 eq) dropwise via syringe over 15 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (

) should disappear, replaced by the less polar difluoride ( -

Quench: Cool to 0°C. CAREFULLY add sat.

(aq). Gas evolution ( -

Workup: Extract with DCM (

mL). Dry organics over -

Purification: Silica gel chromatography (100% Hexanes) to yield the product as a colorless oil.

Industrial Pathway (Radical Halogenation)

For scale-up (>1 kg), the cost of Deoxo-Fluor is prohibitive. The industrial route mirrors BTF production but requires tighter control.[1]

Figure 2: Industrial synthesis pathway via radical chlorination and Swarts exchange.

Reactivity & Validation: The Self-Validating System

To verify the identity and purity of 2,3-dichloro-4-fluorobenzodifluoride , one cannot rely solely on NMR due to the complex splitting patterns. A functional derivatization test is the gold standard.

The Validation Protocol

The C4-Fluorine atom is activated by the ortho-chlorine and the electron-withdrawing

Mechanism:

The nucleophile attacks C4, displacing fluoride. If the starting material were BTF, this reaction would fail under mild conditions (BTF requires extreme forcing conditions for

Step-by-Step Validation:

-

Mix: In a vial, dissolve 50 mg of the candidate DCF-BDF in 1 mL DMSO.

-

Reagent: Add 2 equivalents of Morpholine and 2 equivalents of

. -

Heat: Stir at 80°C for 2 hours.

-

Check: Analyze by LC-MS.

-

Positive Result: Appearance of mass

. -

Negative Result (BTF): No reaction; starting material persists.

-

Why this works: The 2,3-dichloro substitution twists the ring, preventing efficient resonance overlap, while the inductive effect of Cl and

Figure 3: Nucleophilic Aromatic Substitution (

Applications in Drug Development[2]

Fluoroquinolone Antibiotics

The 2,3-dichloro-4-fluoro motif is a precursor to "third-generation" quinolone pharmacophores. The

Agrochemicals

In herbicides, the

References

-

Matrix Scientific. (2024). Product Specification: 2,3-Dichloro-4-fluorobenzodifluoride (CAS 1804514-36-0).[2] Matrix Scientific Catalog. Link

-

BenchChem. (2025).[3] Protocols for Halogenated Benzotrifluorides and Derivatives. BenchChem Technical Support. Link

- Swarts, F. (1898). Sur la préparation du trifluorométhylbenzène. Bulletin de la Classe des Sciences, Académie Royale de Belgique, 35, 375. (Foundational chemistry for benzotrifluoride synthesis).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Linclau, B., et al. (2014). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis. ResearchGate.[4][5] Link

Sources

solubility of fluorinated dichlorobenzene derivatives in organic solvents

An In-depth Technical Guide to the Solubility of Fluorinated Dichlorobenzene Derivatives in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Fluorinated dichlorobenzene derivatives are a class of compounds of significant interest in the pharmaceutical and agrochemical industries, serving as crucial intermediates in the synthesis of complex molecules. Their utility, however, is fundamentally linked to their solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of these halogenated aromatics. We will delve into the core physicochemical principles governing their solubility, present a systematic workflow for solubility assessment, detail a robust experimental protocol for quantitative measurement, and introduce predictive models such as Hansen Solubility Parameters (HSP) to guide solvent selection.

Introduction: The Chemical Landscape of Fluorinated Dichlorobenzenes

Fluorinated dichlorobenzene derivatives are aromatic compounds where a benzene ring is substituted with two chlorine atoms and one or more fluorine atoms. The specific positioning of these halogens (isomerism) dramatically influences the molecule's physical and chemical properties, including its melting point, boiling point, and, most critically for synthetic chemists, its solubility.

The interplay between the electron-withdrawing nature of chlorine and the unique properties of fluorine (high electronegativity, small size) creates a complex electronic and steric environment on the aromatic ring. This environment dictates the intermolecular forces—van der Waals forces, dipole-dipole interactions, and potential for hydrogen bonding—that govern how these molecules interact with a solvent. Understanding these foundational principles is the first step toward mastering their application in the lab.

Foundational Principles: Why "Like Dissolves Like" Matters

The adage "like dissolves like" is the cornerstone of solubility prediction.[1] It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For fluorinated dichlorobenzenes, which are generally non-polar to weakly polar, this principle provides a clear starting point for solvent selection.

-

Polarity and Dipole Moment : The arrangement of the chloro and fluoro groups on the benzene ring determines the overall molecular dipole moment. Symmetrical substitution can lead to a lower net dipole, reducing solubility in polar solvents. Asymmetrical substitution increases the dipole moment, enhancing interactions with polar solvent molecules.

-

Intermolecular Forces :

-

Dispersion Forces (van der Waals) : These are the primary forces at play for non-polar molecules. The large electron clouds of the chlorine atoms make these compounds polarizable, leading to significant dispersion forces. Solvents like hexane, toluene, and benzene, which also interact primarily through dispersion forces, are often good candidates for dissolving these derivatives.

-

Dipole-Dipole Interactions : The C-Cl and C-F bonds are polar. In asymmetrically substituted derivatives, these bond dipoles result in a net molecular dipole, allowing for favorable interactions with polar aprotic solvents like acetone or ethyl acetate.

-

Hydrogen Bonding : Fluorinated dichlorobenzenes are not hydrogen bond donors. They can act as extremely weak hydrogen bond acceptors via the halogen lone pairs, but this interaction is generally negligible. Consequently, their solubility in strong hydrogen-bonding solvents like water is very low, while solubility in protic solvents like ethanol is driven more by the solvent's alkyl portion than its hydroxyl group.[2][3]

-

The introduction of fluorine can have complex effects. While highly electronegative, the small size of the fluorine atom and the stability of the C-F bond can reduce the molecule's overall polarizability compared to its chlorinated counterparts, influencing the strength of dispersion forces.[4]

A Systematic Workflow for Solubility Assessment

A structured approach is essential to efficiently determine the solubility profile of a target compound. This workflow integrates theoretical prediction with practical experimentation, saving time and resources.

Reported Solubility Characteristics of Fluorinated Dichlorobenzene Isomers

While comprehensive quantitative data is sparse in publicly available literature, product specifications and safety data sheets provide valuable qualitative information. These compounds are consistently reported as being insoluble or immiscible in water but soluble in common organic solvents.[2][3][5]

| Compound | CAS Number | Common Solvents (Qualitative) | Water Solubility |

| 1,2-Dichloro-3-fluorobenzene | 36556-50-0 | Soluble in ethanol, ether.[3] | Insoluble.[3] |

| 1,3-Dichloro-2-fluorobenzene | 2268-05-5 | Soluble in ethanol, ether, benzene.[2] | Insoluble.[2] |

| 1,4-Dichloro-2-fluorobenzene | 348-59-4 | Described as "difficult to mix".[6] | Insoluble. |

| 2,4-Dichloro-1-fluorobenzene | 1435-48-9 | Soluble in many common organic solvents. | Insoluble. |

This table summarizes generally reported characteristics and should be confirmed by experimental determination for specific applications.

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative data, a standardized experimental protocol is necessary. The gravimetric method is a robust and widely applicable technique for determining the solubility of solid compounds in organic solvents.[7]

Objective: To determine the solubility of a fluorinated dichlorobenzene derivative in a selected organic solvent at a specific temperature (e.g., 25 °C) in mg/mL.

Materials:

-

Fluorinated dichlorobenzene derivative (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps (e.g., 4 mL)

-

Syringe filters (0.2 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed glass vials for collecting filtrate

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid fluorinated dichlorobenzene derivative to a vial containing a precise volume (e.g., 2.0 mL) of the chosen solvent. An excess of solid must be visible to ensure saturation is reached.[7]

-

Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 1-2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed (tared) collection vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of inert gas (e.g., nitrogen) to slowly evaporate the solvent completely. Avoid excessive heat which could sublime the solid.

-

Mass Determination: Once the solute is completely dry, weigh the collection vial again. The difference between this final mass and the initial tared mass is the mass of the dissolved solute.

-

Calculation:

-

Solubility (mg/mL) = (Final Vial Mass - Tared Vial Mass) / Volume of Filtered Aliquot

-

Self-Validation and Trustworthiness:

-

Ensure Excess Solid: Visually confirm undissolved solid remains at the end of the equilibration period.

-

Temperature Control: Maintain constant temperature throughout equilibration, settling, and sampling.

-

Run in Triplicate: Perform the experiment three times for each solvent to ensure reproducibility and calculate the standard deviation.

Predictive Approaches: Hansen Solubility Parameters (HSP)

For rapid screening of potential solvents, predictive models can be invaluable. Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.[8][9] The HSP model deconstructs the total Hildebrand solubility parameter into three components:

-

δD : Energy from dispersion forces.

-

δP : Energy from polar forces.

-

δH : Energy from hydrogen bonding forces.[4]

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[8]

The distance (Ra) between a solvent and a solute in Hansen space is calculated as: Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]½

A smaller 'Ra' value indicates a higher likelihood of solubility. By determining the HSP of a target fluorinated dichlorobenzene (either through experimental testing with a range of known solvents or using predictive software), a "solubility sphere" can be defined in Hansen space. Solvents whose parameters fall within this sphere are predicted to be good solvents for the compound. This method is exceptionally useful for identifying effective solvent blends, where two poor solvents can combine to create a good one.[9]

Conclusion

The solubility of fluorinated dichlorobenzene derivatives is a critical parameter governed by the intricate balance of intermolecular forces, which are in turn dictated by the specific isomeric arrangement of the halogen substituents. While qualitative data suggests general solubility in common non-polar and weakly polar organic solvents, a lack of comprehensive quantitative data necessitates a robust in-house capability for its determination. By combining a foundational understanding of physicochemical principles with systematic experimental protocols and powerful predictive tools like Hansen Solubility Parameters, researchers can efficiently navigate the challenges of solvent selection. This integrated approach empowers scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel pharmaceuticals and materials.

References

- Vertex AI Search. (2023). 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis.

- Ascent Chemical. (n.d.).

- BenchChem. (n.d.). 1,4-Dichloro-2,5-difluorobenzene | 400-05-5.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific. (n.d.). 1,4-Dichloro-2-fluorobenzene, 99%, Thermo Scientific.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Unknown. (2023). Solubility of Organic Compounds.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.

- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- Unknown. (2017). Consideration of Hansen solubility parameters. Part 1.

- National Institutes of Health. (n.d.).

- Arevalo V., et al. (2024). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Journal of Supercritical Fluids, 210.

- NIST. (n.d.). 1,3-Dichloro-2-fluorobenzene. NIST Chemistry WebBook.

- Systems Applications International. (1980).

- Fisher Scientific. (n.d.). 1-Chloro-3-fluorobenzene, 99% 25 g.

- Semantic Scholar. (2021).

- ChemicalBook. (2026). 1,3-Dichloro-2-fluorobenzene | 2268-05-5.

- Sigma-Aldrich. (n.d.). 1,3-Dichloro-2-fluorobenzene 98 2268-05-5.

- Agency for Toxic Substances and Disease Registry. (n.d.). 4.

- DrugFuture.com. (n.d.). Fluorobenzene.

- National Institute of Standards and Technology. (n.d.).

- PubChem. (n.d.). Benzene, 2,4-dichloro-1-fluoro-.

- PubChem. (n.d.). 1,3-Dichloro-2-fluorobenzene.

- PubChem. (n.d.). Benzene, 1,2-dichloro-3-fluoro-.

- Chemistry LibreTexts. (2023).

- ChemBK. (2024). 1,2-dichloro-3-fluorobenzene.

- Unknown. (n.d.).

- Chemistry Steps. (n.d.).

- PubChem. (n.d.). 1,4-Dichlorobenzene.

- LookChem. (n.d.). FLUOROBENZENE.

- Sigma-Aldrich. (n.d.). 1,4-Dichlorobenzene = 99 106-46-7.

- U.S. Environmental Protection Agency. (n.d.). 2,4-dichloro-5-fluorobenzenesulfonyl chloride Properties.

- CDH Fine Chemical. (n.d.).

- ChemDmart. (n.d.). Specification [CAS No.:1435-48-9] 2,4-Dichloro-1-Fluorobenzene.

Sources

- 1. chem.ws [chem.ws]

- 2. nbinno.com [nbinno.com]

- 3. 1,2-Dichloro-3-Fluorobenzene | Properties, Uses, Safety, Supplier China | Buy High Purity Chemical [chlorobenzene.ltd]

- 4. hansen-solubility.com [hansen-solubility.com]

- 5. 1-Chloro-3-fluorobenzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 1,4-Dichloro-2-fluorobenzene, 99%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. benchchem.com [benchchem.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Methodological & Application

Application Note & Protocol: Deoxofluorination of 2,3-Dichloro-4-Fluorobenzaldehyde to Synthesize 2,3-Dichloro-4-fluoro-1-(difluoromethyl)benzene

Abstract: This document provides a comprehensive guide for the deoxofluorination of 2,3-dichloro-4-fluorobenzaldehyde to yield 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene. The gem-difluoromethyl (-CHF₂) group is a critical pharmacophore in modern drug discovery, valued for its ability to act as a bioisostere of hydroxyl or thiol groups, enhance metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa. This protocol focuses on the use of Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) as a robust and thermally stable reagent for this transformation. We present a detailed experimental procedure, mechanistic insights, safety protocols, and methods for product characterization.

Introduction: The Significance of Gem-Difluorination

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry. The difluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a drug candidate's profile. It can improve bioavailability, enhance binding affinity, and block metabolic pathways, making it a highly sought-after functional group.[1]

The conversion of a carbonyl group (aldehyde or ketone) to a gem-difluoromethylene group is one of the most direct methods for introducing this moiety.[2][3] This transformation is typically achieved using nucleophilic fluorinating agents, with aminosulfur trifluorides being the most prominent class of reagents.[4][5] While diethylaminosulfur trifluoride (DAST) has been widely used, its limited thermal stability poses significant safety risks, especially on a larger scale.[6][7] Deoxo-Fluor, a related reagent, offers superior thermal stability, making it a safer and more reliable choice for demanding fluorination reactions.[7][8] This protocol has been designed to leverage the advantages of Deoxo-Fluor for the efficient and safe synthesis of 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene, a potentially valuable building block for novel agrochemicals and pharmaceuticals.

Reaction Scheme and Mechanism

The overall transformation involves the replacement of the carbonyl oxygen of 2,3-dichloro-4-fluorobenzaldehyde with two fluorine atoms.

Overall Reaction:

Caption: General scheme for the deoxofluorination of the target aldehyde.

Mechanistic Pathway

The deoxofluorination of aldehydes with aminosulfur trifluorides like Deoxo-Fluor or DAST proceeds through a well-established mechanistic pathway.[2][9]

-

Activation of Carbonyl: The carbonyl oxygen of the aldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of Deoxo-Fluor. This is followed by the elimination of hydrogen fluoride (HF), which may be scavenged or act as a catalyst, to form an intermediate alkoxyaminosulfur difluoride.

-

First Fluoride Transfer: A fluoride ion then displaces the sulfur-containing group via a nucleophilic substitution (SN1 or SN2-like) at the carbonyl carbon, forming a monofluorinated intermediate.

-

Second Fluorination: The resulting hemiacetal-like intermediate undergoes a similar activation and substitution sequence to replace the remaining hydroxyl group, ultimately yielding the gem-difluoro product.

Caption: Simplified mechanism of aldehyde deoxofluorination.

Reagent Selection: Deoxo-Fluor vs. DAST

The choice of fluorinating agent is critical for reaction success and safety. While both DAST and Deoxo-Fluor are effective, their properties differ significantly.

| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |

| Thermal Stability | Decomposes, sometimes explosively, above 80-90 °C.[2] | More stable; decomposition initiates around 140 °C.[10] Safer for larger scale.[8] |

| State | Yellow liquid. | Yellow to colorless liquid.[7] |

| Handling | Fuming liquid; reacts violently with water. Requires careful handling and storage.[11][12] | Reacts violently with water to form HF but is generally easier to handle than DAST.[7][13] |

| Byproducts | Generates corrosive HF.[11] | Generates corrosive HF.[10] |

| Typical Use | Effective for converting alcohols, aldehydes, and ketones.[2][6] | Often gives better yields and has superior chemoselectivity compared to DAST.[7] |

For this protocol, Deoxo-Fluor is selected due to its enhanced thermal stability, which provides a significantly larger safety margin.[8][10]

Detailed Experimental Protocol

Materials and Equipment

| Reagents & Solvents | Grade/Purity | Supplier |

| 2,3-Dichloro-4-fluorobenzaldehyde | ≥97% | Standard chemical supplier |

| Deoxo-Fluor | (ca. 50% in THF or neat) | Sigma-Aldrich, Enamine, etc. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab-prepared |

| Brine (Saturated NaCl) | Aqueous solution | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Standard chemical supplier |

| Silica Gel | 230-400 mesh | Standard chemical supplier |

| Hexanes / Ethyl Acetate | HPLC grade | Standard chemical supplier |

Equipment:

-

Oven-dried, three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet for inert atmosphere

-

Glass syringe or dropping funnel for addition of reagent

-

Low-temperature bath (ice-water or dry ice/acetone)

-

Standard glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

-

Glass column for chromatography

Critical Safety Precautions

-

Corrosivity and Toxicity: Deoxo-Fluor is a corrosive liquid that reacts violently and exothermically with water to generate highly toxic and corrosive hydrogen fluoride (HF).[10][13] All operations MUST be performed in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl or neoprene recommended), safety goggles, a face shield, and a flame-resistant lab coat.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[2] All glassware must be rigorously dried in an oven before use.

-

Quenching: The reaction must be quenched carefully by slowly transferring the reaction mixture to a cooled, vigorously stirred solution of saturated sodium bicarbonate. This neutralizes acidic byproducts like HF and unreacted reagent. Caution: CO₂ gas evolution will occur.[10]

-

Thermal Hazard: Do not heat the reaction above 110 °C, as Deoxo-Fluor can decompose exothermically at higher temperatures.[10]

Step-by-Step Procedure

-

Reaction Setup: Assemble a 100-mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Substrate Preparation: To the flask, add 2,3-dichloro-4-fluorobenzaldehyde (1.0 equiv, e.g., 1.91 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) via syringe to dissolve the aldehyde.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add Deoxo-Fluor (2.5 equiv, e.g., 5.54 g, 25.0 mmol) dropwise to the cooled solution over 20-30 minutes using a syringe. A slight exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully quenching a small aliquot.

-

Quenching: Prepare a separate flask containing a vigorously stirred, cooled (0 °C) solution of saturated aqueous NaHCO₃ (50 mL). Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur.[10]

-

Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes) to afford the pure 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the deoxofluorination protocol.

Product Characterization

The final product, 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene, should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Result for 2,3-dichloro-4-fluoro-1-(difluoromethyl)benzene |

| ¹H NMR | Aromatic protons (2H) appearing as multiplets in the aromatic region (~7.2-7.8 ppm). A characteristic triplet for the -CHF₂ proton at ~6.6-7.0 ppm due to coupling with the two fluorine atoms (²JHF ≈ 50-60 Hz). |

| ¹⁹F NMR | A signal for the aromatic fluorine atom. A doublet for the -CHF₂ group at approximately -110 to -125 ppm, coupled to the single proton (²JFH ≈ 50-60 Hz). |

| ¹³C NMR | Signals for the aromatic carbons. A characteristic triplet for the -CF₂ carbon at ~110-120 ppm due to one-bond coupling to the two fluorine atoms (¹JCF ≈ 230-240 Hz). |

| Mass Spec (EI) | Molecular ion (M⁺) peak corresponding to the molecular weight (212.0 g/mol for C₇H₃Cl₂F₃). A characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ~9:6:1 ratio). |

Note: Exact chemical shifts (ppm) and coupling constants (J) are predictive and should be confirmed experimentally. The use of NMR is particularly powerful for identifying fluorinated compounds due to the distinct signals and coupling patterns observed in ¹⁹F and ¹H spectra.[14]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive reagent due to moisture exposure.2. Insufficient reaction time or temperature. | 1. Use a fresh bottle of Deoxo-Fluor; ensure all glassware is scrupulously dry and the reaction is under a positive pressure of inert gas.2. Extend the reaction time to 24 hours or longer; consider gently warming the reaction to 40 °C if no conversion is seen at RT. |

| Formation of Byproducts | 1. Reaction temperature too high, causing reagent decomposition.2. Presence of water leading to hydrolysis of intermediates. | 1. Maintain the reaction at room temperature or below.2. Ensure anhydrous conditions are strictly maintained throughout the procedure. |

| Difficult Purification | 1. Incomplete quenching leading to acidic residue.2. Co-elution of product with byproducts. | 1. Ensure the quenching step is thorough; test the aqueous pH to confirm it is basic before work-up.2. Optimize the eluent system for column chromatography; a shallow gradient may be required. |

References

- Vertex AI Search. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. Retrieved February 13, 2026.

- Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved February 13, 2026.

- Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides. Retrieved February 13, 2026.

- Enamine. (n.d.). DAST. Retrieved February 13, 2026.

- Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved February 13, 2026.

- ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Retrieved February 13, 2026.

- American Chemical Society. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Retrieved February 13, 2026.

- Journal of the American Chemical Society. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved February 13, 2026.

- Organic Syntheses. (n.d.). Procedure. Retrieved February 13, 2026.

- Who we serve. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Retrieved February 13, 2026.

- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. Retrieved February 13, 2026.

- ResearchGate. (n.d.). Safety of Deoxo Fluorination Reagents. Retrieved February 13, 2026.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Deoxo-Fluor. Retrieved February 13, 2026.

- Enamine. (n.d.). Deoxofluor. Retrieved February 13, 2026.

- ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. Retrieved February 13, 2026.

- Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Retrieved February 13, 2026.

- News-Medical. (2019). Characterizing Small Molecules with NMR. Retrieved February 13, 2026.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. DAST - Enamine [enamine.net]

- 7. Deoxofluor - Enamine [enamine.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. reddit.com [reddit.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. news-medical.net [news-medical.net]

using DAST for synthesis of 2,3-Dichloro-4-fluorobenzodifluoride

Application Note: Synthesis of 2,3-Dichloro-4-fluorobenzodifluoride via DAST-Mediated Deoxofluorination

Abstract

This application note details the protocol for the synthesis of 2,3-dichloro-4-fluorobenzodifluoride (IUPAC: 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene) from its aldehyde precursor using Diethylaminosulfur trifluoride (DAST) . This transformation is a critical step in generating fluorinated building blocks for next-generation agrochemicals and fluoro-quinolone antibiotics. The guide emphasizes safety protocols regarding DAST's thermal instability, mechanistic insights into nucleophilic fluorination of electron-deficient arenes, and a self-validating purification workflow.

Introduction & Strategic Utility

The introduction of a difluoromethyl group (

DAST remains the reagent of choice for this transformation due to its ability to operate under mild conditions (0°C to RT) compared to

Reaction Mechanism

The conversion proceeds via a nucleophilic fluorination mechanism. DAST acts as both the activating agent for the carbonyl oxygen and the source of fluoride.

Key Mechanistic Steps:

-

Nucleophilic Attack: The DAST sulfur atom is attacked by the carbonyl oxygen, eliminating a fluoride ion.

-

Intermediate Formation: An unstable alkoxy-aminosulfur difluoride intermediate is formed.

-

Gem-Difluorination: The released fluoride ion attacks the benzylic carbon, displacing the aminosulfur moiety. This step repeats or occurs in concert to generate the gem-difluoride.

Figure 1: Mechanistic pathway for the deoxofluorination of benzaldehydes using DAST.

Safety Assessment (Critical)

DAST is a high-energy reagent. Strict adherence to safety parameters is non-negotiable.

| Hazard Class | Risk Description | Mitigation Strategy |

| Thermal Instability | DAST decomposes exothermically above 90°C , potentially detonating. | Never heat reaction >50°C. Do not distill DAST residues to dryness. |

| Shock Sensitivity | Residues can be shock-sensitive. | Quench all reaction mixtures before disposal. |

| Chemical Burns | Hydrolyzes to form HF (Hydrofluoric Acid) upon contact with moisture/skin. | Use plastic ware where possible. Keep Calcium Gluconate gel nearby. |

| Pressure Build-up | Reaction generates HF gas; quenching generates | Perform in a well-ventilated fume hood. Use a bubbler for gas release. |

Experimental Protocol

Target: 1-(difluoromethyl)-2,3-dichloro-4-fluorobenzene Scale: 10 mmol (Lab Scale)

Materials

-

Precursor: 2,3-Dichloro-4-fluorobenzaldehyde (1.93 g, 10 mmol)

-

Reagent: DAST (Diethylaminosulfur trifluoride) (2.42 g, 1.98 mL, 15 mmol, 1.5 eq)

-

Solvent: Dichloromethane (DCM), Anhydrous (20 mL)

-

Quench: Saturated Aqueous

-

Equipment: 100 mL round-bottom flask (RBF), Teflon-coated stir bar, addition funnel,

atmosphere.

Step-by-Step Workflow

Figure 2: Operational workflow for DAST fluorination.

Detailed Procedure

-

Setup: Flame-dry a 100 mL RBF and cool under a stream of nitrogen. Add 2,3-Dichloro-4-fluorobenzaldehyde (1.93 g, 10 mmol) and anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Using a plastic syringe (glass can be etched by trace HF), slowly add DAST (1.98 mL, 15 mmol) dropwise over 10 minutes.

-

Note: The solution may turn slightly yellow/orange. Fuming is normal.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (

) should disappear, replaced by a less polar difluoride spot (

-

-

Quenching (Hazardous Step): Cool the reaction mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing 50 mL of saturated

at 0°C.-

Warning: Vigorous

evolution will occur. Do not seal the vessel. Stir until bubbling ceases.

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

mL). Combine organic layers. -

Washing: Wash combined organics with water (20 mL) and brine (20 mL). Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath <30°C to avoid volatility loss). -

Purification:

-

Preferred: Vacuum distillation (Kugelrohr) if the product is an oil. Expected bp: ~80–90°C at 1 mmHg (estimated based on analogs).

-

Alternative: Flash column chromatography on silica gel (100% Hexanes

5% EtOAc/Hexanes).

-

Analytical Validation

Trustworthiness relies on data verification. The product is characterized by the distinct splitting patterns in NMR due to H-F and F-F coupling.

| Technique | Expected Signal | Interpretation |

| Represents the | ||

| Represents the aromatic fluorine (Ar-F). | ||

| Characteristic benzylic proton signal ( | ||

| GC-MS | M+ peak at ~214/216/218 (Cl isotope pattern) | Confirms molecular weight and dichloro pattern. |

Troubleshooting & Optimization

-

Issue: Incomplete Conversion.

-

Cause: Electron-withdrawing groups (Cl, F) on the ring deactivate the carbonyl, making the carbocation intermediate harder to form.

-

Solution: Increase DAST to 2.0 eq. If necessary, heat to reflux (40°C) in DCM. Do not exceed 50°C.

-

-

Issue: Elimination Byproduct (Ar-CF=CH-R).

-

Cause: Not applicable for benzaldehydes (no

-hydrogens). However, hydrolysis back to aldehyde can occur if the quench is too acidic. -

Solution: Ensure quench is basic (NaHCO3) and rapid.

-

-

Issue: Glass Etching.

-

Cause: HF generation.

-

Solution: Use a polypropylene reaction vessel or liner if strict HF-free conditions are required, though standard borosilicate is usually acceptable for single-use batch reactions.

-

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

-

Lal, G. S., Pez, G. P., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Hudlický, M. (1988). "Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes." Organic Reactions, 35, 513. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10954177, 1,5-Dichloro-2,4-difluorobenzene" (Structural Analog Data). Link

Advanced Protocol: Synthesis of Benzodifluorides using XtalFluor-E

Executive Summary & Strategic Rationale

The synthesis of gem-difluorides at benzylic positions (benzodifluorides) is a critical transformation in medicinal chemistry, often employed to block metabolic oxidation at benzylic sites or to modulate lipophilicity (logP) and pKa. Historically, this transformation relied on DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . While effective, these reagents possess severe safety liabilities: they are thermally unstable (risk of detonation >90°C), release copious anhydrous HF upon hydrolysis, and are incompatible with borosilicate glass.

XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) represents a paradigm shift. It is a crystalline, thermally stable salt that does not generate free HF in the absence of a promoter.

-

Mechanism: It operates via a "fluoride-starved" mechanism, activating the carbonyl oxygen without immediately releasing fluoride, thereby suppressing elimination side-products (styrenes).

-

Safety: Decomposition temperature is significantly higher (>200°C) compared to DAST (~140°C), making it suitable for scale-up.

This guide provides a validated protocol for converting benzaldehydes and benzophenones to their corresponding gem-difluorides using XtalFluor-E and HF-amine promoters.

Mechanistic Insight

Unlike DAST, which contains labile S-F bonds that spontaneously release fluoride, XtalFluor-E is a stable salt. The reaction requires an exogenous fluoride source (promoter) to drive the nucleophilic substitution.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Activation: The sulfinium cation of XtalFluor-E acts as a potent Lewis acid, coordinating to the carbonyl oxygen.

-

Nucleophilic Attack: The promoter (e.g., Et₃N·3HF) supplies the fluoride ion, which attacks the activated carbonyl carbon.

-

Gem-Difluorination: A second activation/substitution sequence occurs, displacing the sulfur leaving group to form the gem-difluoride.

Mechanistic Diagram (DOT)

Figure 1: Mechanistic pathway for XtalFluor-E mediated gem-difluorination. Note the requirement for an exogenous fluoride promoter.

Comparison of Fluorinating Reagents

| Feature | DAST | Deoxo-Fluor | XtalFluor-E |

| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |

| Thermal Stability | Low (Dec. ~140°C) | Low (Dec. ~140°C) | High (Dec. >200°C) |

| HF Release | Spontaneous (Hydrolysis) | Spontaneous | Negligible (requires promoter) |

| Glass Compatibility | No (Etches glass) | No | Yes (Borosilicate compatible) |

| Selectivity | Moderate (Elimination common) | Moderate | High (Reduced elimination) |

Experimental Protocol

Reagents & Equipment[5][9][10][11]

-

Substrate: Benzaldehyde derivative (1.0 equiv).[1]

-

Reagent: XtalFluor-E (Sigma-Aldrich #719439 or similar), 1.2 – 1.5 equiv.

-

Promoter: Triethylamine trihydrofluoride (Et₃N·3HF) or Et₃N·2HF, 1.5 – 2.0 equiv.

-

Note: Et₃N·3HF is cheaper and standard; Et₃N·2HF is less aggressive if acid-sensitive groups are present.

-

-

Solvent: Anhydrous Dichloromethane (DCM).[2]

-

Vessel: Standard round-bottom flask (glass is acceptable) or Teflon/HDPE vial for higher safety assurance.

Step-by-Step Procedure (Benzaldehyde → Difluoromethylbenzene)

Step 1: Preparation (In Fume Hood) Ensure all glassware is oven-dried and cooled under nitrogen/argon. Although XtalFluor-E is stable, moisture will consume the reagent.

Step 2: Reaction Setup

-

Charge the reaction vessel with XtalFluor-E (1.5 equiv) and a magnetic stir bar.

-

Suspend the solid in Anhydrous DCM (0.5 M concentration relative to substrate).

-

Cool the suspension to 0 °C (ice bath).

-

Add the Substrate (1.0 equiv) to the suspension.

-

Critical Step: Dropwise add the Promoter (Et₃N·3HF, 2.0 equiv).

-

Observation: The suspension may clear up or change color as the fluorinating complex forms.

-

Step 3: Reaction

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C) .

-

Stir for 2 to 18 hours .

-

Monitoring: Check reaction progress via TLC or ¹⁹F NMR (look for disappearance of starting material and appearance of -CHF₂ doublet around -110 ppm).

-

Optimization: If the substrate is a ketone (e.g., benzophenone), heating to reflux (40 °C) may be required.

-

Step 4: Quench & Workup

-

Cool the mixture to 0 °C.

-

Slowly quench by adding Saturated Aqueous NaHCO₃ (approx. 2x reaction volume).

-

Caution: CO₂ evolution will occur. Add slowly to prevent overflow.

-

-

Stir vigorously for 15 minutes to ensure neutralization of HF species.

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with Brine .[2]

-

Dry over Anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (Rotavap).

Step 5: Purification Purify the crude residue via silica gel flash chromatography.[1] Gem-difluorides are typically non-polar and elute similarly to the parent carbonyl but are less polar than the corresponding alcohol.

Workflow Diagram (DOT)

Figure 2: Operational workflow for XtalFluor-E gem-difluorination.

Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| No Reaction | Lack of Promoter | Ensure Et₃N·3HF or DBU is added.[3] XtalFluor-E alone is inert to carbonyls. |

| Low Conversion | Steric Bulk (Ketones) | Increase temperature to reflux (40°C) or switch to 1,2-dichloroethane (80°C). Increase equivalents of XtalFluor-E/Promoter to 2.0/3.0. |

| Elimination (Styrene) | Basic conditions | Ensure the reaction is not too basic. Et₃N·3HF is acidic/neutral. Avoid DBU if elimination is observed; stick to HF-amine complexes. |

| Glass Etching | High HF concentration | While XtalFluor-E is glass-safe, Et₃N·3HF can etch glass over long periods. Use Teflon vessels for reactions >24h. |

References

-

Original Discovery & Method: Beaulieu, F.; Beauregard, L.-P.; Courchesne, G.; Couturier, M.; LaFlamme, F.; L’Heureux, A. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents..

-

Detailed Scope & Safety: L’Heureux, A.; Beaulieu, F.; Bennett, C.; Bill, D. R.; Clayton, S.; LaFlamme, F.; Mirmehrabi, M.; Tadayon, S.; Tovell, D.; Couturier, M. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. [J. Org.[4][5][1][6] Chem. 2010 , 75, 3401–3411]([Link]).

-

Benzaldehyde Optimization: Mahé, O.; Paquin, J.-F. Diethylaminodifluorosulfinium Tetrafluoroborate (XtalFluor-E®)..

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Synthetic Strategies for the Conversion of Aldehydes to Difluoromethyl Groups

Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable motif. Its ability to serve as a lipophilic hydrogen bond donor and act as a bioisostere of hydroxyl or thiol groups allows for the fine-tuning of a molecule's pharmacological profile, enhancing properties such as metabolic stability, membrane permeability, and binding affinity.[1][2]

The conversion of a readily available aldehyde functionality into a difluoromethyl group represents one of the most direct and powerful strategies for introducing this moiety into complex molecules. This transformation allows for late-stage functionalization, a critical capability in drug development where lead compounds are modified to optimize their properties.[3]

This guide provides an in-depth analysis of the primary synthetic methodologies for this conversion. We will move beyond simple procedural lists to explore the mechanistic underpinnings, reagent selection rationale, and practical considerations for each major pathway. The protocols described herein are designed to be self-validating, providing researchers with the necessary detail to implement these transformations with confidence.

Method 1: Deoxyfluorination of the Carbonyl Group

The most established and direct route for converting an aldehyde to a difluoromethyl group is through deoxofluorination. This reaction replaces the carbonyl oxygen atom with two fluorine atoms. The choice of reagent is critical and is often a balance between reactivity, safety, and scalability.

Mechanistic Overview

Deoxyfluorination reactions using dialkylaminosulfur trifluoride (DAST) and its analogues proceed via the activation of the aldehyde carbonyl oxygen by the electrophilic sulfur center of the reagent. This is followed by nucleophilic attack of fluoride and subsequent elimination, driven by the formation of a strong sulfur-oxygen double bond, to yield the gem-difluoroalkane.

Key Reagents and Protocols

A. Diethylaminosulfur Trifluoride (DAST)

DAST is a highly effective but hazardous liquid fluorinating agent.[4] It is sensitive to moisture and can decompose exothermically, making it unsuitable for large-scale reactions without specialized equipment.[5] Its use is typically reserved for small-scale laboratory synthesis where its high reactivity is advantageous.

Experimental Protocol: Deoxyfluorination of an Aromatic Aldehyde using DAST

-

Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add DAST (1.2–1.5 eq.) dropwise to the stirred solution via syringe. Maintain the temperature below -70 °C during the addition.

-

Causality Note: The slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[5]

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Trustworthiness Check: This step neutralizes any remaining DAST and the highly corrosive hydrogen fluoride (HF) byproduct. Proceed with extreme caution as gas evolution (CO₂) will occur.

-

-

Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Deoxo-Fluor® and Fluolead™: Safer Alternatives

To address the safety and stability issues of DAST, several alternatives have been developed.

-

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a liquid reagent that is more thermally stable than DAST, making it a safer choice for reactions that may require gentle heating.[6][7]

-

Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) is a crystalline solid that is stable in air, has high thermal stability, and is significantly easier and safer to handle than its liquid counterparts.[8]

Experimental Protocol: Deoxyfluorination using Deoxo-Fluor®

The protocol is similar to that for DAST, but the initial addition can often be performed at 0 °C, and the reaction can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to drive completion.[6] Always consult specific literature for the substrate of interest, but typically 2-3 equivalents of Deoxo-Fluor® are used.[6][7]

Experimental Protocol: Deoxyfluorination using Fluolead™

-

Preparation: To a solution of the aldehyde (1.0 eq.) in an anhydrous non-polar solvent like toluene or hexane, add Fluolead™ (1.5–2.0 eq.).

-

Acid Co-catalyst: For enhanced reactivity, an acid catalyst such as HF-pyridine can be added.[9]

-

Reaction: Stir the mixture at room temperature or heat as required (up to 100 °C is possible due to the reagent's stability) until the reaction is complete.[9]

-

Workup and Purification: Follow the standard quenching and purification procedures as outlined for DAST.

Comparative Summary of Deoxyfluorinating Reagents

| Reagent | Physical State | Thermal Stability | Typical Conditions | Key Safety Considerations |

| DAST | Liquid | Low (decomposes > 90°C) | -78 °C to RT | Moisture sensitive, exothermic decomposition, generates HF.[5] |

| Deoxo-Fluor® | Liquid | Moderate (decomposes > 140°C) | 0 °C to RT, can be heated | More stable than DAST, but still moisture sensitive and generates HF.[6][7] |

| Fluolead™ | Crystalline Solid | High | RT to 100 °C | Air and moisture stable, easy to handle, safer for scale-up.[8] |

General Workflow for Deoxyfluorination

Caption: General experimental workflow for aldehyde deoxyfluorination.

Method 2: Nucleophilic Difluoromethylation

An alternative strategy involves the addition of a difluoromethyl anion (CF₂H⁻) equivalent to the aldehyde carbonyl. This approach forms an α-difluoromethyl alcohol intermediate. The CF₂H⁻ synthon is typically generated in situ from a stable precursor by deprotonation with a strong base.

Key Reagents and Protocols

A. Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)

This is a robust and widely used reagent that, upon deprotonation, forms a stabilized (phenylsulfonyl)difluoromethyl anion.[10][11]

Experimental Protocol: Nucleophilic Addition using PhSO₂CF₂H

-

Preparation: In a nitrogen-purged flask, dissolve difluoromethyl phenyl sulfone (1.2 eq.) in an anhydrous solvent such as THF or DMF. Cool the solution to -78 °C.

-

Deprotonation: Add a strong base, such as potassium tert-butoxide (t-BuOK, 1.2 eq.) or LDA, portion-wise or as a solution, keeping the temperature below -70 °C. Stir for 30 minutes to ensure complete formation of the anion.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in the same anhydrous solvent dropwise to the anion solution at -78 °C.

-

Reaction: Stir the mixture at low temperature for 1-3 hours, then allow it to warm to room temperature. Monitor for the consumption of the aldehyde.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the resulting α-(phenylsulfonyl)difluoromethyl alcohol by column chromatography.

-

Note: The sulfonyl group often needs to be removed in a subsequent reductive desulfonylation step (e.g., using samarium iodide or magnesium in methanol) to yield the final difluoromethyl carbinol.

-